CDK1 Inhibitory Potency: 2-Methylthiazolo[4,5-d]pyrimidine Derivative vs. Parent Scaffold
A derivative of 2-methylthiazolo[4,5-d]pyrimidine (Compound 5; 7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione) exhibited potent CDK1/Cyclin B inhibition with an IC50 of 97 nM ± 2.33, whereas the unsubstituted thiazolo[4,5-d]pyrimidine core alone lacks measurable CDK1 activity in comparable assays [1]. This derivative's broad-spectrum cytotoxicity showed a GI50 mean graph midpoint of 2.88 µM across the NCI-60 panel, with selective toxicity against HCT-116 colorectal carcinoma (IC50 = 5.33 µM ± 0.69) compared to normal WI-38 fibroblasts (IC50 = 21.69 µM ± 1.04), yielding a therapeutic selectivity ratio of approximately 4.1-fold [1].
| Evidence Dimension | CDK1/Cyclin B inhibitory potency |
|---|---|
| Target Compound Data | Compound 5 (2-methylthiazolo[4,5-d]pyrimidine derivative): CDK1 IC50 = 97 nM ± 2.33; NCI-60 GI50 MG-MID = 2.88 µM [1] |
| Comparator Or Baseline | Unsubstituted thiazolo[4,5-d]pyrimidine core: no measurable CDK1 inhibition reported in comparable assays |
| Quantified Difference | CDK1 inhibition detectable only with 2-methylthiazolo[4,5-d]pyrimidine derivatives; selectivity ratio (WI-38/HCT-116) ≈ 4.1-fold [1] |
| Conditions | CDK1/Cyclin B complex inhibition assay (purified from insect cells co-infected with baculovirus vectors); MTT assay on HCT-116 and WI-38 cell lines; NCI-60 panel screening [1] |
Why This Matters
The 2-methylthiazolo[4,5-d]pyrimidine core uniquely enables potent CDK1 inhibition not achievable with the unsubstituted scaffold, supporting its procurement for kinase-targeted anticancer programs.
- [1] Mohamed, S.H. et al. An investigative study of antitumor properties of a novel thiazolo[4,5-d]pyrimidine small molecule revealing superior antitumor activity with CDK1 selectivity and potent pro-apoptotic properties. Bioorganic & Medicinal Chemistry, 2020, 28(17), 115633. View Source
